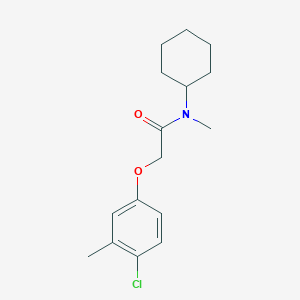
1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, a class of compounds known for their diverse range of biological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of benzimidazole derivatives is well-represented, with studies focusing on their synthesis, structural characterization, and biological evaluation.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, paper describes the synthesis of 2-aryl-N-biphenyl benzimidazoles starting from O-phenylenediamine and carboxylic acids, followed by N-alkylation. The process involves multiple steps, including cyclization and subsequent functionalization, to obtain the desired benzimidazole derivatives. Similarly, paper reports the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which are structurally related to the compound of interest, indicating that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques. For example, paper utilized FTIR, (1)H NMR, and mass spectroscopy to determine the structures of synthesized molecules. Paper also used H NMR, IR, MS spectra, and elemental analysis for structural identification. These techniques are crucial for confirming the molecular structure, including the position of substituents on the benzimidazole core.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound "1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid," but they do provide insights into the reactivity of similar compounds. For instance, paper discusses the reactions of pyrazole-3-carboxylic acid derivatives with hydroxylamines and carbazates, leading to a range of products. This suggests that benzimidazole derivatives could also participate in diverse chemical reactions, potentially leading to pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Paper provides an in-depth analysis of the properties of dichloro/dimethyl benzimidazole derivatives, including their optimized molecular geometry, dipole moment, and charge distributions calculated using Density Functional Theory (DFT). These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The presence of electron-withdrawing or electron-donating groups, such as the difluorophenyl group in the compound of interest, would significantly affect these properties.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research has explored synthetic approaches for creating benzimidazole and its derivatives due to their significant biological applications. One study highlights synthetic methods for benzimidazoles, emphasizing their importance in developing compounds with potential biological activities (M. Ibrahim, 2011). This suggests that derivatives of benzimidazole, like the compound , could be synthesized for targeted scientific applications.
Biological and Pharmacological Activities
Benzimidazole derivatives are known for a wide range of biological activities. For example, they have been identified as DNA minor groove binders with specificity for AT-rich sequences, serving as models for drug design and understanding DNA sequence recognition (U. Issar & R. Kakkar, 2013). Another study highlights their role in anticancer activity, where Knoevenagel condensation products, including benzimidazole derivatives, show potential in targeting various cancer-related targets (Ramya Tokala et al., 2022). These findings suggest that the specific compound could be explored for similar biological activities.
Applications in Optoelectronics
Benzimidazole derivatives have also been investigated for their application in optoelectronic materials, particularly those involving quinazolines and pyrimidines, which are known for their luminescent properties and potential in electronic devices (G. Lipunova et al., 2018). This indicates a potential avenue for research into the electronic applications of the compound .
Antimicrobial and Antioxidant Properties
Additionally, benzimidazole derivatives have been studied for their antimicrobial and antioxidant properties. For instance, some studies have focused on developing novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, underscoring the therapeutic potential of benzimidazole frameworks in medicinal chemistry (Dattatraya G. Raut et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-18-13-6-9(15(20)21)2-5-14(13)19(8)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBVKYDZZMGCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)



![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)


![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)
![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

